
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a morpholine ring substituted with four methyl groups and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters helps in scaling up the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the morpholine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,5,5-Tetramethyl-2-oxo-4-piperidinyloxy
- 3,3,5,5-Tetramethyl-2-oxo-4-pyrrolidinyloxy
Uniqueness
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
113872-32-5 |
|---|---|
Molekularformel |
C8H14NO3 |
Molekulargewicht |
172.204 |
IUPAC-Name |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
InChI-Schlüssel |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
Synonyme |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


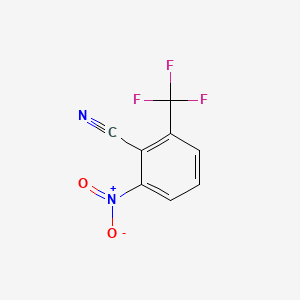
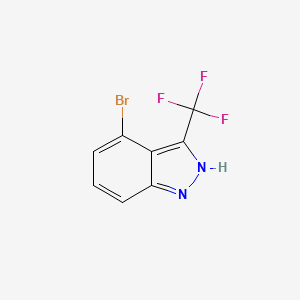
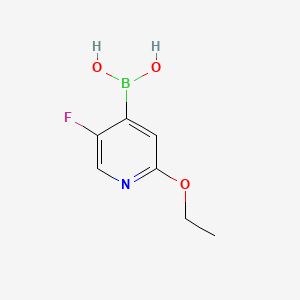
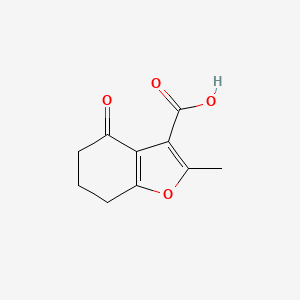
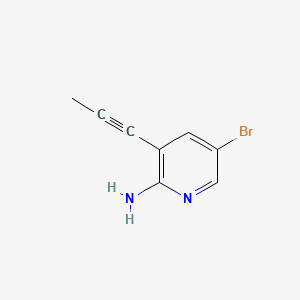
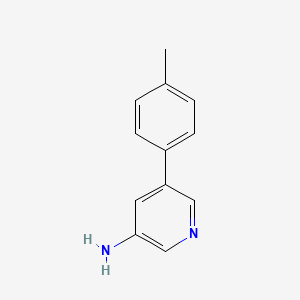


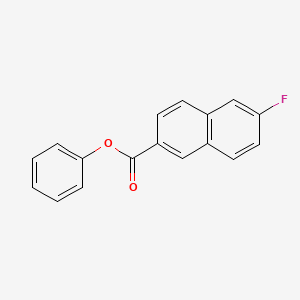
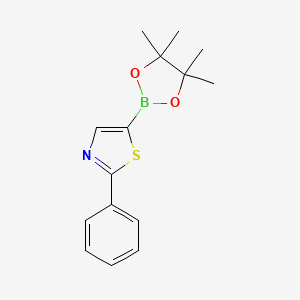
![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)



